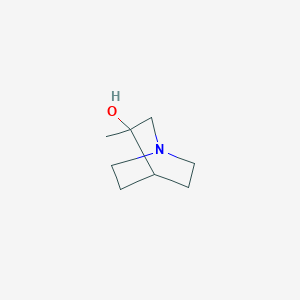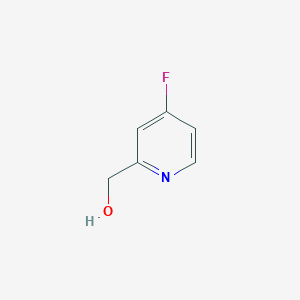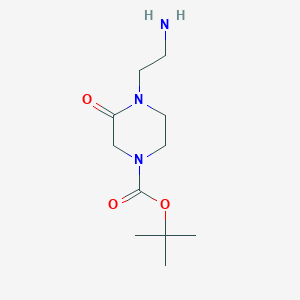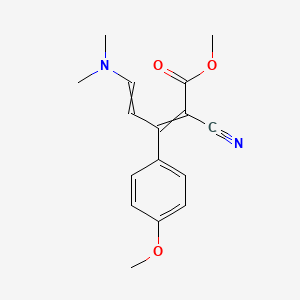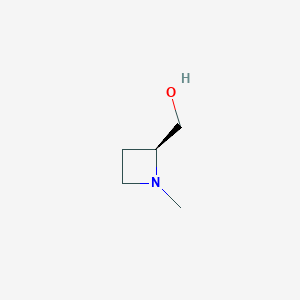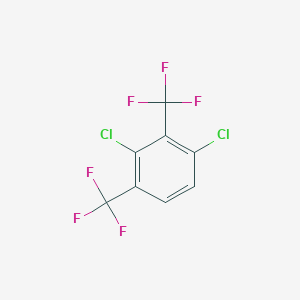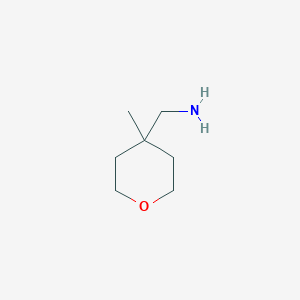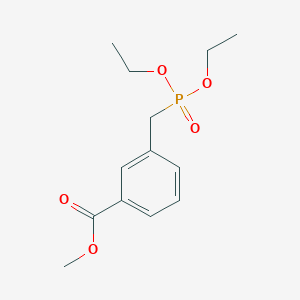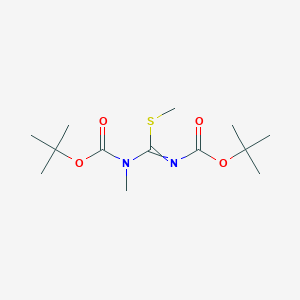
1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea
Vue d'ensemble
Description
“1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea” is a compound that is likely to be used in the field of organic synthesis. It is related to the class of compounds known as carbamates . The tert-butyloxycarbonyl (Boc) group is commonly employed to diminish the nucleophilicity of nitrogen atoms in various structures .
Synthesis Analysis
The synthesis of such compounds often involves the N-Boc protection of the amine moiety with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions . The corresponding monocarbamate is obtained in excellent yields on short reaction times .Chemical Reactions Analysis
The chemical reactions involving “1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea” are likely to involve the addition or removal of the Boc protecting groups. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .Applications De Recherche Scientifique
Tert-Butoxycarbonylation Reagent
1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea is used as a tert-butoxycarbonylation reagent. It chemoselectively reacts with aromatic and aliphatic amine hydrochlorides and phenols without the need for a base. The reactions occur under mild conditions and yield high results (Ouchi et al., 2002).
Synthesis of Sterically Congested Cycloalkenes
This compound is involved in the synthesis of sterically congested cycloalkenes, which are essential in various chemical transformations. Its application in creating these compounds demonstrates its utility in complex organic syntheses (Ishii et al., 2000).
Preparation of Indoles and Oxindoles
It is used in the preparation of indoles and oxindoles from N-(tert-butoxycarbonyl) anilines. These compounds have significant implications in pharmaceutical and synthetic organic chemistry (Clark et al., 1991).
Orientations Futures
The future directions for research on “1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea” could involve further exploration of its synthesis, reactivity, and potential applications in organic synthesis. The development of more efficient and eco-friendly methods for the protection and deprotection of functional groups continues to be a significant tool in synthetic chemistry .
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-methylsulfanylcarbonimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)18-10(16)14-9(20-8)15(7)11(17)19-13(4,5)6/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWHBUZJEFLAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N(C)C(=O)OC(C)(C)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

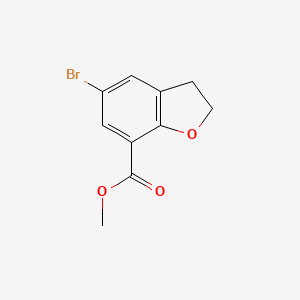
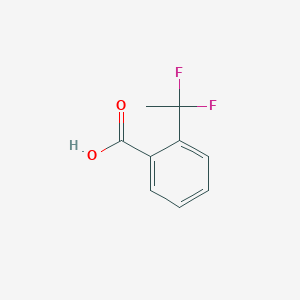
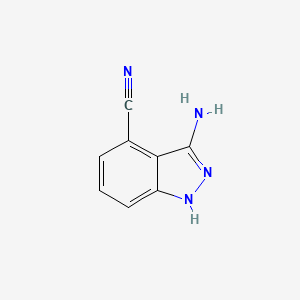
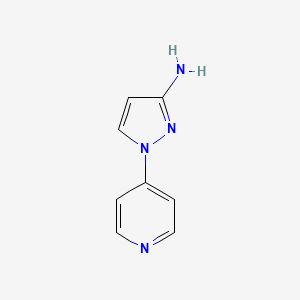
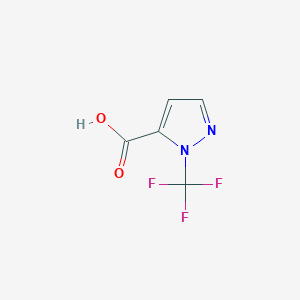
![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)
